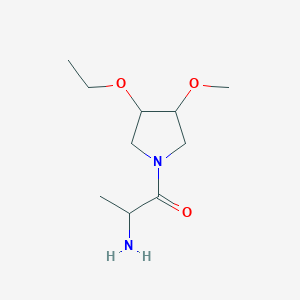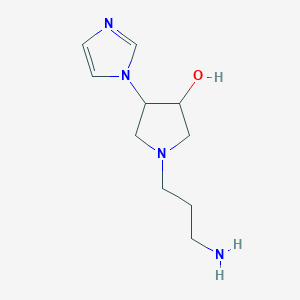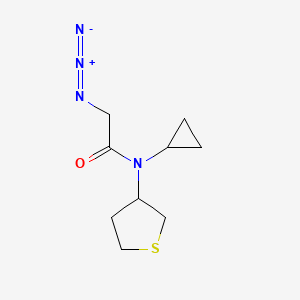
N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride
Vue d'ensemble
Description
“N-(2-Aminoethyl)biotinamide hydrochloride” is a substituted biotin used for intracellular labeling and neuronal tracing studies . It’s a synthetic compound with a molecular weight of 322.85 and is soluble in water and DMSO .
Molecular Structure Analysis
The molecular formula for “N-(2-Aminoethyl)maleimide Hydrochloride” is C6H8N2O2·HCl, with a molecular weight of 176.60 .
Physical And Chemical Properties Analysis
“N-(2-Aminoethyl)maleimide Hydrochloride” is a solid at 20°C, and it’s sensitive to air and moisture . It has a melting point of 163°C and is soluble in methanol .
Applications De Recherche Scientifique
Chemical Synthesis and Compounds
- Synthesis Processes: N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride and its derivatives have been synthesized through various chemical processes. For example, a study describes the synthesis of similar compounds like N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide hydrochloride and N-[4-(2-methylaminoethoxy)benzyl-α-14C]-3,4-diethoxybenzamide hydrochloride, which are anti-emetic compounds (Wineholt et al., 1970).
- Derivatives and Analogs: Several derivatives of N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride have been synthesized and evaluated for various applications. For instance, a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized, including N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride, which exhibited significant anti-ulcer activity (Hosokami et al., 1992).
Pharmaceutical and Biological Research
- Drug Interactions and Pharmacological Effects: Research has been conducted on the stimulatory action of compounds like itopride hydrochloride, a gastroprokinetic agent, on colonic motor activity. Itopride, chemically similar to N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride, shows different effects from other benzamides like cisapride hydrate and mosapride citrate (Tsubouchi et al., 2003).
- Molecular and Chemical Properties: Studies have investigated the molar refraction and polarizability of compounds like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, which have antiemetic and parasympathomimetic activity. These studies provide insights into the polarizability effects and molecular interactions of similar compounds (Sawale et al., 2016).
Environmental and Material Science
- Adsorbent Applications: N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated hydrous zirconium oxide was used as an adsorbent for the removal of Ni(II) from aqueous solutions, showcasing the potential environmental applications of derivatives of N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride (Rahman & Nasir, 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-aminoethyl)-3,4-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-15-9-4-3-8(7-10(9)16-2)11(14)13-6-5-12;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHXBGRANGETSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478010.png)
![1-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478011.png)
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1478013.png)
![3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478014.png)
![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1478016.png)
![8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1478017.png)